10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel chemical compound with potential applications in scientific research. This compound has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to interact with specific biological targets, leading to changes in cellular processes and functions. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific biological pathways and mechanisms. It is also relatively easy to synthesize and can be produced in large quantities. However, the compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include:
1. Further studies to fully elucidate the mechanism of action of the compound.
2. Development of new derivatives of the compound with improved properties and enhanced biological activity.
3. Investigation of the potential use of the compound in the treatment of various diseases and conditions.
4. Studies to determine the optimal dosage and administration of the compound.
5. Investigation of the potential toxicity of the compound and its effects on various biological systems.
6. Development of new methods for synthesizing the compound with improved yields and purity levels.
7. Investigation of the potential use of the compound in combination with other drugs or therapies.
8. Studies to determine the pharmacokinetics and pharmacodynamics of the compound in vivo.
9. Investigation of the potential use of the compound in the study of specific biological pathways and mechanisms.
10. Development of new methods for delivering the compound to specific tissues or organs in the body.
Synthesis Methods
The synthesis of 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a series of steps that include the reaction of tert-butyl 4-bromobenzoate with 1-bromo-3-butylsulfanylbenzene to form this compound. The synthesis method has been optimized to produce high yields of the compound with purity levels suitable for scientific research applications.
Scientific Research Applications
10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in scientific research, particularly in the field of drug discovery and development. This compound can be used as a lead compound in the development of new drugs for various diseases and conditions. It can also be used as a tool compound in the study of biological pathways and mechanisms.
properties
Molecular Formula |
C24H27BrN4OS |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
10-bromo-6-(4-tert-butylphenyl)-3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C24H27BrN4OS/c1-5-6-13-31-23-27-22-20(28-29-23)18-14-17(25)11-12-19(18)26-21(30-22)15-7-9-16(10-8-15)24(2,3)4/h7-12,14,21,26H,5-6,13H2,1-4H3 |
InChI Key |
OPWYEYGXSUBDDZ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)C(C)(C)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)C(C)(C)C)N=N1 |
Origin of Product |
United States |
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